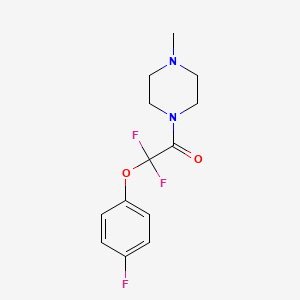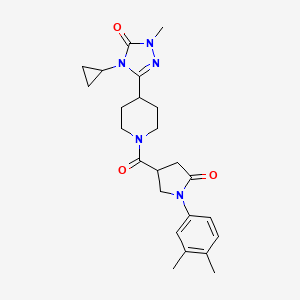![molecular formula C11H20N2O4S B2732996 Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate CAS No. 1314399-42-2](/img/structure/B2732996.png)
Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate is a complex organic compound, primarily studied in the fields of chemistry, biology, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate typically involves multiple steps:
Formation of the Thieno[3,4-b]pyrazine Core: : This step usually involves the cyclization of a precursor compound under acidic or basic conditions.
Carboxylation and Esterification:
Oxidation: : The dioxo groups are introduced through oxidation reactions, using agents like hydrogen peroxide or peracids.
Stereoselective Formation: : Ensuring the correct stereochemistry is crucial and can be controlled through chiral catalysts or starting materials.
Industrial Production Methods: Industrial production methods often involve scaling up the synthetic routes with optimizations for yield and cost-effectiveness. Key steps include:
Optimizing Reaction Conditions: : Temperature, pressure, and solvent choice are critical for maximizing yield.
Purification Techniques: : Crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate can undergo several types of chemical reactions:
Oxidation: : It can be further oxidized under strong oxidizing conditions.
Reduction: : Reducing agents can convert the dioxo groups to diols.
Substitution: : Nucleophilic substitution reactions can occur at the tert-butyl ester group.
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halides or other nucleophiles under acidic or basic conditions.
Oxidation: : Further oxidized derivatives.
Reduction: : Reduced forms with hydroxyl groups.
Substitution: : Substituted esters or acids.
Applications De Recherche Scientifique
Chemistry:
Catalysis: : This compound can serve as a ligand in organometallic catalysts, enhancing reaction rates and selectivity.
Material Science: : Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.
Biochemical Probes: : Employed in studying enzyme mechanisms and pathways.
Drug Development:
Diagnostic Agents: : Used in the development of imaging agents for medical diagnostics.
Therapeutics: : Investigated for therapeutic applications, particularly in the treatment of certain diseases.
Chemical Manufacturing: : Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The compound exerts its effects through specific interactions with molecular targets. It can act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. Key pathways involved include:
Enzyme Inhibition: : Blocking enzyme activity by binding to active sites.
Signal Modulation: : Affecting signaling pathways by interacting with receptors or other signaling molecules.
Comparaison Avec Des Composés Similaires
Uniqueness: Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate is unique in its structural configuration and functional groups, offering distinct reactivity and properties compared to similar compounds.
List of Similar Compounds:Tert-butyl (4aR,7aS)-dioxo-pyrazine derivatives: : Variations with different ester groups or additional functional groups.
Hexahydro-thieno-pyrazine analogs: : Compounds with similar core structures but differing in substituent groups.
Propriétés
IUPAC Name |
tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-5-4-12-8-6-18(15,16)7-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZDDZXSEPRNPZ-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H]2[C@@H]1CS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2732921.png)

![N-(oxan-4-yl)-4-(1H-pyrrol-1-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2732924.png)
![2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid](/img/structure/B2732925.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2732926.png)

![2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2732930.png)
![3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B2732931.png)



